ethyl N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate
Description
Ethyl N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)carbamate is a thiazole-based compound featuring a carbamate group (-OCONH-) at the 2-position of the thiazole ring and a carbamoyl-substituted methyl group at the 4-position. Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including enzyme inhibition, receptor modulation, and cytotoxic effects .
Properties
IUPAC Name |
ethyl N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-15(20)18-14-16-10(9-23-14)8-13(19)17-11-6-4-5-7-12(11)21-2/h4-7,9H,3,8H2,1-2H3,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECUBFGYSWLUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets. For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II.
Mode of Action
Thiazole derivatives have diverse modes of action depending on their specific structure and the biological target they interact with. For instance, Voreloxin binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
The table below compares key structural and functional attributes of the target compound with similar thiazole derivatives:
Key Observations:
- Substituent Diversity : The target compound’s 2-methoxyphenyl group contrasts with analogs featuring dichlorophenyl (), hexyloxyethyl (), or p-tolyl () groups. These substitutions influence lipophilicity, steric bulk, and electronic properties.
- Carbamate vs. Carboxamide : The ethyl carbamate in the target compound may enhance metabolic stability compared to the cyclopropanecarboxamide in , which could undergo faster hydrolysis .
Physicochemical and Pharmacokinetic Properties
- Solubility : The ethyl carbamate in the target compound may improve aqueous solubility compared to the more lipophilic hexyloxyethyl group in .
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